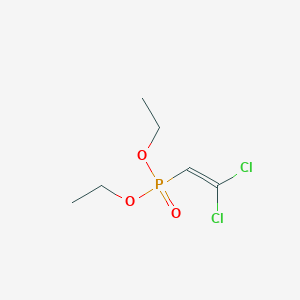![molecular formula C16H28O3 B14627128 [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid CAS No. 53889-42-2](/img/structure/B14627128.png)
[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid is a complex organic compound with a unique structure that combines a cyclohexene ring with a methanol and propanoic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the methanol and propanoic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The functional groups can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: Similar in structure but lacks the propanoic acid group.
Cyclohexanone: Contains a ketone group instead of methanol and propanoic acid.
Cyclohexane: A simpler hydrocarbon without functional groups.
Uniqueness
What sets [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid apart from these similar compounds is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound with a wide range of applications in different fields.
Propiedades
Número CAS |
53889-42-2 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid |
InChI |
InChI=1S/C13H22O.C3H6O2/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14;1-2-3(4)5/h5,9,13-14H,3-4,6-8,10H2,1-2H3;2H2,1H3,(H,4,5) |
Clave InChI |
MOPCDOULPFQTNN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CC(=CCCC1=CC(CCC1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
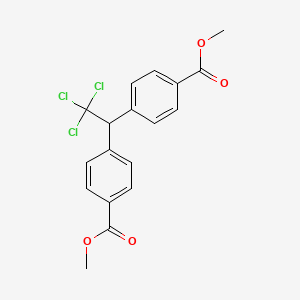

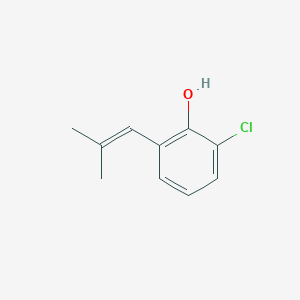

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
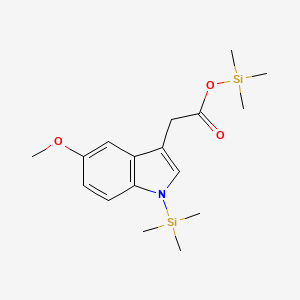
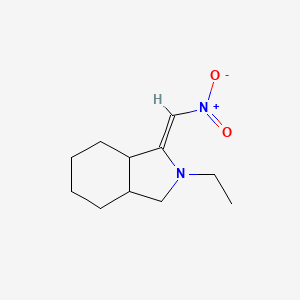

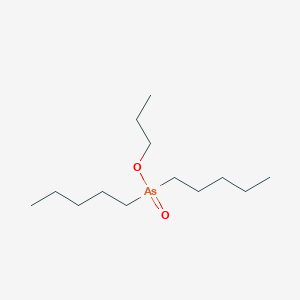
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
